molecular formula C13H18N2 B11204205 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B11204205
M. Wt: 202.30 g/mol
InChI Key: SMLQKDDUCVBWGK-UHFFFAOYSA-N
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Description

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine is an organic compound with the molecular formula C13H18N2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound is characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 4, and 7, and an ethanamine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Methylation: The indole ring is then methylated at positions 2, 4, and 7 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Ethanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-1H-indol-3-yl)ethanamine: Similar structure but with a single methyl group at position 2.

    2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Contains diphenyl groups instead of methyl groups.

    1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the ethanamine moiety.

Uniqueness

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 4, and 7 can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-8-4-5-9(2)13-12(8)11(6-7-14)10(3)15-13/h4-5,15H,6-7,14H2,1-3H3

InChI Key

SMLQKDDUCVBWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CCN

Origin of Product

United States

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